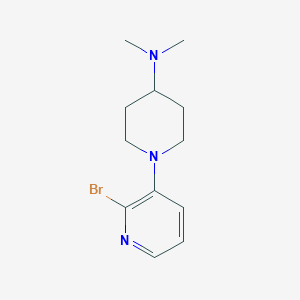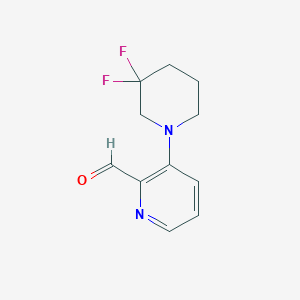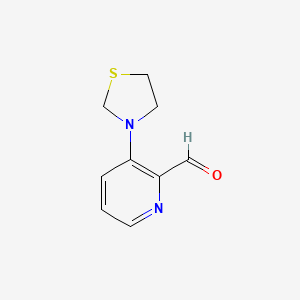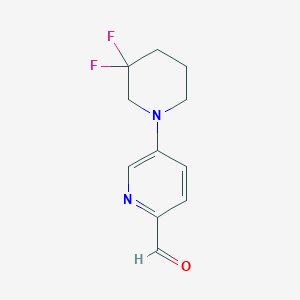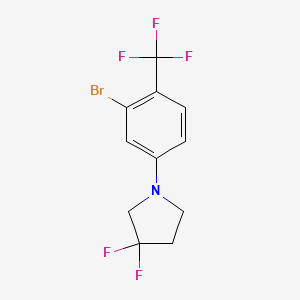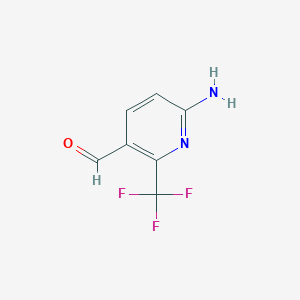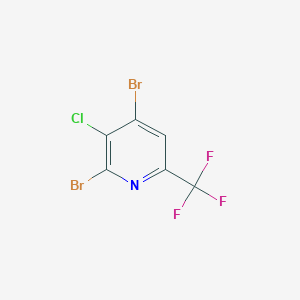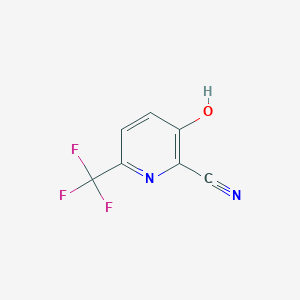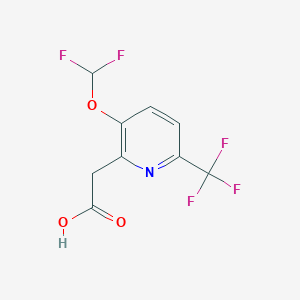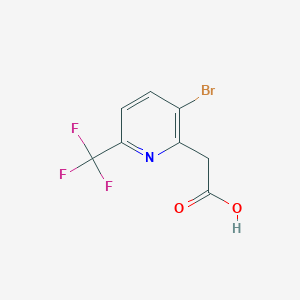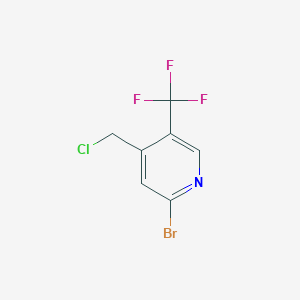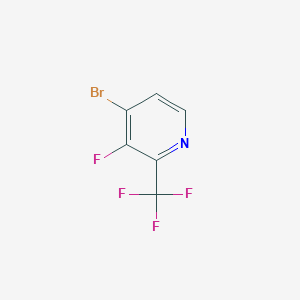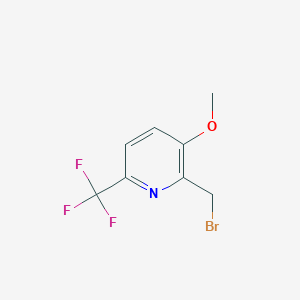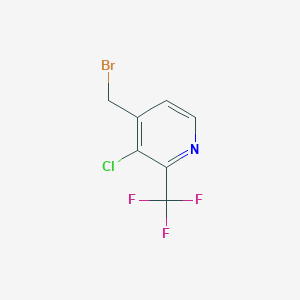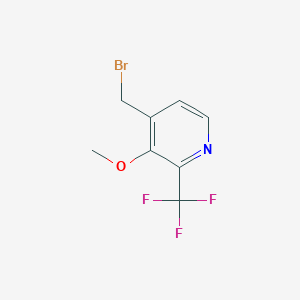
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine , also known by its chemical formula C<sub>7</sub>H<sub>5</sub>BrF<sub>3</sub>N , is a heterocyclic organic compound. It features a pyridine ring substituted with bromomethyl, methoxy, and trifluoromethyl groups. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, methylation, and trifluoromethylation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the trifluoromethyl group introduces electron-withdrawing properties, impacting the compound’s reactivity and stability.
Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine reveals the following key features:
- A pyridine ring with a bromomethyl group at position 4.
- A methoxy group (OCH<sub>3</sub>) at position 3.
- A trifluoromethyl group (CF<sub>3</sub>) at position 2.
Chemical Reactions Analysis
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, leading to the modification of the bromomethyl group.
- Base-Catalyzed Methylation : The methoxy group can be further functionalized through base-catalyzed methylation reactions.
- Fluorination Reactions : The trifluoromethyl group’s reactivity allows for fluorination reactions, yielding derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies).
- Solubility : It exhibits solubility in organic solvents like dichloromethane, acetone, and ethyl acetate.
- Stability : The trifluoromethyl group enhances stability by reducing electron density on the pyridine ring.
Safety And Hazards
- Hazard Statements : It is classified as hazardous (H302: Harmful if swallowed, H314: Causes severe skin burns and eye damage).
- Precautionary Measures : Handle with care, avoid skin and eye contact, and work in an inert atmosphere.
- Safety Data Sheet : Refer to the MSDS for detailed safety information.
Orientations Futures
Researchers should explore the compound’s pharmacological potential, evaluate its biological activity, and investigate its use as a building block for novel drug candidates. Additionally, further studies on its environmental impact and sustainable synthesis routes are warranted.
Propriétés
IUPAC Name |
4-(bromomethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAPGFBETVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



